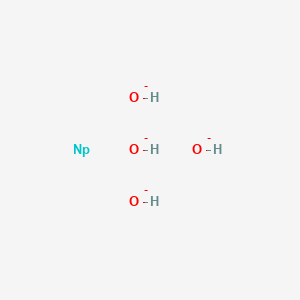![molecular formula C10H16BClO B14675211 7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene CAS No. 37490-50-9](/img/structure/B14675211.png)
7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Chloromethyl)-3-methoxy-3-borabicyclo[331]non-6-ene is an organoboron compound known for its unique structure and reactivity This compound features a boron atom integrated into a bicyclic framework, which imparts distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene typically involves the hydroboration of 3-methoxy-7-chloromethyl-3-borabicyclo[3.3.1]non-6-ene. This process can be carried out using diborane or tetraethyldiborane as the hydroborating agents. The reaction conditions are crucial, with the boron atom adding at specific positions depending on the reagent used .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up requiring careful control of reaction conditions to ensure yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene undergoes various chemical reactions, including:
Hydroboration: Addition of boron to unsaturated bonds.
Substitution: Replacement of the chloromethyl group with other substituents.
Oxidation and Reduction: Modifying the oxidation state of the boron atom.
Common Reagents and Conditions
Common reagents include diborane, tetraethyldiborane, and other boron-containing compounds. Reaction conditions often involve solvents like tetrahydrofuran (THF) and controlled temperatures to facilitate specific transformations .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, hydroboration can yield 1-boraadamantane derivatives, which are of significant interest in organic synthesis .
Wissenschaftliche Forschungsanwendungen
7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex boron-containing compounds.
Material Science:
Medicinal Chemistry: Investigated for its potential antiviral activity and other biological effects.
Wirkmechanismus
The mechanism of action of 7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as hydroboration and substitution. The specific pathways and molecular targets depend on the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boraadamantane: Known for its unique structure and reactivity, similar to 7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene.
3-Methoxy-7-methylene-3-borabicyclo[3.3.1]nonane: Another boron-containing bicyclic compound with comparable properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the chloromethyl group, which imparts distinct reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
37490-50-9 |
|---|---|
Molekularformel |
C10H16BClO |
Molekulargewicht |
198.50 g/mol |
IUPAC-Name |
7-(chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C10H16BClO/c1-13-11-5-8-2-9(6-11)4-10(3-8)7-12/h3,8-9H,2,4-7H2,1H3 |
InChI-Schlüssel |
PDKKLCTZRUMOSD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CC2CC(C1)C=C(C2)CCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


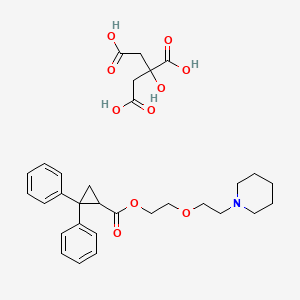
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
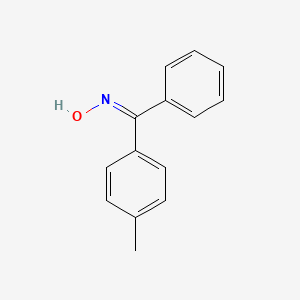
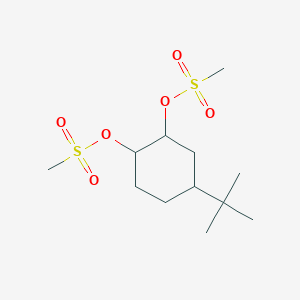
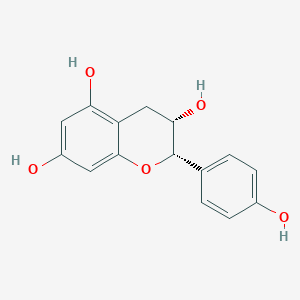
![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)

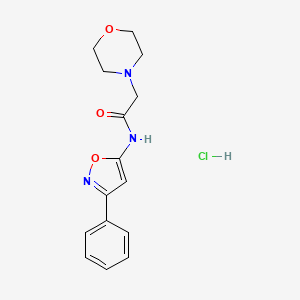


![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)

